molecular formula C15H12ClNO3 B2740370 Methyl 4-[(4-chlorobenzoyl)amino]benzoate CAS No. 39799-72-9

Methyl 4-[(4-chlorobenzoyl)amino]benzoate

Cat. No. B2740370
CAS RN: 39799-72-9
M. Wt: 289.72
InChI Key: JRWKHKQDVYXZJG-UHFFFAOYSA-N
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Description

“Methyl 4-[(4-chlorobenzoyl)amino]benzoate” is a chemical compound . It is used as a reagent in the synthesis of selective LXR agonists that increase HDL levels and reverse cholesterol transport in mice .


Synthesis Analysis

The synthesis of “Methyl 4-[(4-chlorobenzoyl)amino]benzoate” involves complex chemical reactions . It has been used in the syntheses of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .


Molecular Structure Analysis

The molecular formula of “Methyl 4-[(4-chlorobenzoyl)amino]benzoate” is C15H12ClNO3 . The structure of this compound can be represented as a combination of a benzoyl group, an amino group, and a methyl ester group .


Chemical Reactions Analysis

“Methyl 4-[(4-chlorobenzoyl)amino]benzoate” is involved in various chemical reactions. For instance, the catalytic oxidation of methyl 4-aminobenzoate by hydrogen peroxide has been studied .


Physical And Chemical Properties Analysis

“Methyl 4-[(4-chlorobenzoyl)amino]benzoate” is a solid at room temperature . Its melting point is 110-111 °C . The compound has a molecular weight of 151.16 .

Safety and Hazards

“Methyl 4-[(4-chlorobenzoyl)amino]benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-[(4-chlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-20-15(19)11-4-8-13(9-5-11)17-14(18)10-2-6-12(16)7-3-10/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWKHKQDVYXZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-chlorobenzoyl)amino]benzoate

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